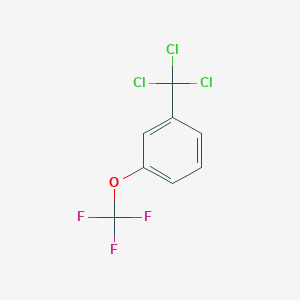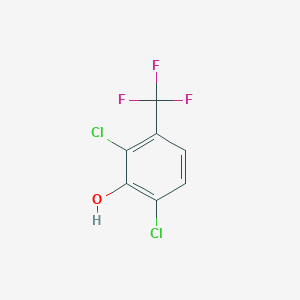
2,6-Dichloro-3-(trifluoromethyl)phenol
Overview
Description
“2,6-Dichloro-3-(trifluoromethyl)phenol” is an organic compound with a chemical formula of C7H3Cl2F3O. It is a derivative of phenol, which is a class of compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of “2,6-Dichloro-3-(trifluoromethyl)phenol” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “2,6-Dichloro-3-(trifluoromethyl)phenol” consists of a phenol group with two chlorine atoms and a trifluoromethyl group attached to the benzene ring .
Scientific Research Applications
Chloroform and Chlorinated Organics Formation
Research has shown that triclosan, a compound structurally related to 2,6-Dichloro-3-(trifluoromethyl)phenol, reacts with free chlorine under water treatment conditions. This reaction produces various chlorophenoxyphenols and chlorophenols, including derivatives of triclosan like 5,6-dichloro-2-(2,4-dichlorophenoy)phenol and 2,4-dichlorophenol, formed through bimolecular electrophilic substitution and ether cleavage. In the presence of excess free chlorine, chloroform formation is observed as well (Rule et al., 2005).
Hydrogen Bonding in Phenols
Studies on compounds like 2,6-bis(trifluoromethyl)phenol have revealed interesting insights into hydrogen bonding. Quantum chemical computations indicate that the global minimum of these compounds is stabilized by hydrogen bonds. This bonding results in changes to the molecular geometry, such as lengthening of the C–F bond involved in the interaction, shortening of the C–O bond, and lengthening of the ring C–C bond between interacting substituents (Kovács & Hargittai, 1998).
X-ray Powder Diffraction in Phenol Derivatives
X-ray powder diffraction techniques have been used to investigate the lattice parameters of various phenol derivatives, including 2,6-dichloro-4-nitrophenol and 2,6-dichloro-phenoloindophenol tetrahydrate. These studies provide valuable data on the crystal structure of these compounds, which can be crucial for understanding their chemical properties and potential applications (Rafalska-Lasocha et al., 2004).
Synthesis and Structural Studies
Research on related compounds such as 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile has led to developments in synthesis methods and structural analysis. These studies include spectroscopic and computational approaches to understand the molecular geometry and properties of these compounds (Hasan & Shalaby, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBUXKCICMFVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(trifluoromethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



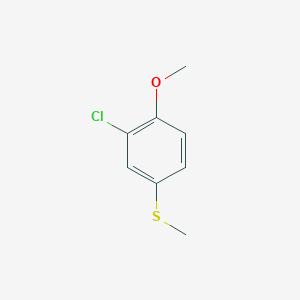
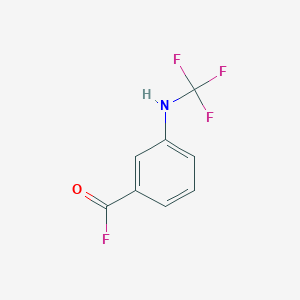
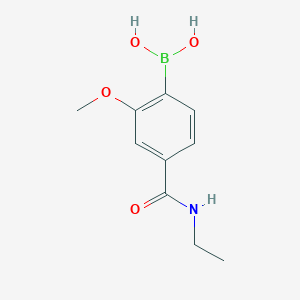
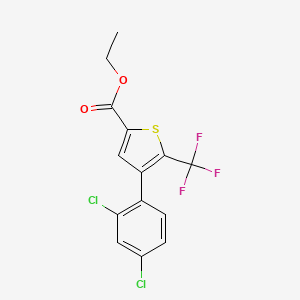
![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)

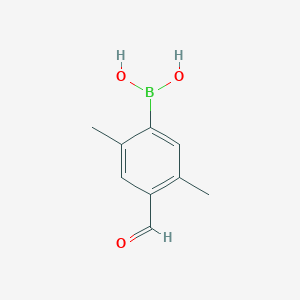


![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)



